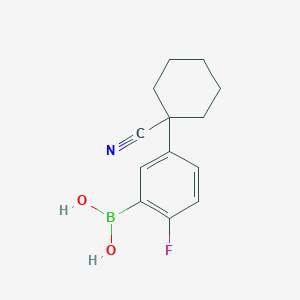

5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyanocyclohexylacetic acid is a chemical compound used as an intermediate in the production of various pharmaceuticals . It’s also known as 1-Cyanocyclohexaneacetic acid .

Synthesis Analysis

1-Cyanocyclohexylacetic acid can be produced from a (1-cyanocyclohexyl)-malonic acid dialkyl ester through a process of decarbalkoxylation, transesterification with a benzyl alcohol, and final hydrogenation .Molecular Structure Analysis

The molecular formula of 1-Cyanocyclohexylacetic acid is C9H13NO2 . The structure includes a cyclohexyl ring with a cyanide (CN) group and an acetic acid group attached .Chemical Reactions Analysis

Cyanoacetohydrazides, which are similar to 1-Cyanocyclohexylacetic acid, have been used as precursors in reactions leading to the construction of heterocycles . They can act as both N- and C-nucleophiles, reacting with various reactants to synthesize a variety of polyfunctional heterocyclic compounds .Physical And Chemical Properties Analysis

1-Cyanocyclohexylacetic acid is a white solid with a molecular weight of 167.21 g/mol . It has a shelf life of limited duration and should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

The compound can be used in Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Gabapentin

The compound can be used in the synthesis of Gabapentin , a medication used to treat epilepsy, neuropathic pain, hot flashes, and restless legs syndrome . It is also used as an impurity in the production of Gabapentin .

Preparation of (1-Cyanocyclohexyl)-malonic Acid Dialkyl Ester

The compound can be used in the preparation of (1-Cyanocyclohexyl)-malonic acid dialkyl ester . This ester can be used as a building block in organic synthesis .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[5-(1-cyanocyclohexyl)-2-fluorophenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO2/c15-12-5-4-10(8-11(12)14(17)18)13(9-16)6-2-1-3-7-13/h4-5,8,17-18H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZWUCOLZQGZHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

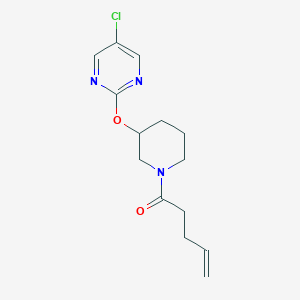

B(C1=C(C=CC(=C1)C2(CCCCC2)C#N)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(1-Cyanocyclohexyl)-2-fluorophenyl]boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid](/img/structure/B2647284.png)

![5-(benzo[d]thiazol-2-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2647285.png)

![methyl 2-({[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2647295.png)

![N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2647299.png)

![(2,4-Dichlorophenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2647303.png)

![(E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2647306.png)